molecular formula C10H12N4 B12571445 1-(4-Methylphenyl)-1H-pyrazole-4,5-diamine CAS No. 308279-59-6

1-(4-Methylphenyl)-1H-pyrazole-4,5-diamine

Cat. No.: B12571445
CAS No.: 308279-59-6
M. Wt: 188.23 g/mol
InChI Key: NVBJQHGWKQZSNO-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-1H-pyrazole-4,5-diamine is a heterocyclic compound that features a pyrazole ring substituted with a 4-methylphenyl group and two amino groups at the 4 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-1H-pyrazole-4,5-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylphenylhydrazine with a suitable diketone or ketoester, followed by cyclization to form the pyrazole ring. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-1H-pyrazole-4,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, hydrazine derivatives, and other functionalized compounds depending on the reaction conditions and reagents used .

Scientific Research Applications

1-(4-Methylphenyl)-1H-pyrazole-4,5-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-1H-pyrazole-4,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • 1-(4-Methylphenyl)-1H-pyrazole-3,5-diamine
  • 1-(4-Methylphenyl)-1H-pyrazole-4,5-dione
  • 1-(4-Methylphenyl)-1H-pyrazole-4,5-dihydrazine

Uniqueness: 1-(4-Methylphenyl)-1H-pyrazole-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups at the 4 and 5 positions make it a versatile intermediate for further functionalization and derivatization .

Properties

CAS No.

308279-59-6

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

2-(4-methylphenyl)pyrazole-3,4-diamine

InChI

InChI=1S/C10H12N4/c1-7-2-4-8(5-3-7)14-10(12)9(11)6-13-14/h2-6H,11-12H2,1H3

InChI Key

NVBJQHGWKQZSNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)N)N

Origin of Product

United States

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